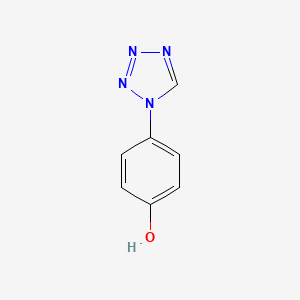

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide

Descripción general

Descripción

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide, also known as BDCB, is an aromatic sulfonamide that is widely used in chemical synthesis and scientific research. It is a white crystalline solid that is soluble in water and polar organic solvents. BDCB is known for its unique properties, such as its high solubility and reactivity, which make it an ideal reagent for organic synthesis.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

Molecular docking studies of related compounds have shown that they can bind with high affinity to their targets, leading to various downstream effects .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may interfere with essential biochemical pathways in these organisms .

Pharmacokinetics

The lipophilic character of similar compounds has been associated with improved antimicrobial effects .

Result of Action

Related compounds have shown promising antimicrobial activity and anticancer activity against certain cell lines .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide has a number of advantages for use in laboratory experiments. It is highly soluble in water and polar organic solvents, which makes it easy to use in a variety of reactions. In addition, it is highly reactive and can form covalent bonds with nucleophiles, making it ideal for use in organic synthesis. However, N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide can be toxic and should be handled with caution.

Direcciones Futuras

The use of N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide in scientific research and organic synthesis is likely to continue to increase in the future. In particular, N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide could be used in the development of new pharmaceuticals and agrochemicals. It could also be used to study the structure and function of proteins and enzymes, as well as to study the effects of antibiotics on bacterial growth. Additionally, N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide could be used in the development of new materials, such as nanomaterials, and in the synthesis of biologically active compounds. Finally, N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide could be used to study the mechanism of action of drugs and to develop new methods of drug delivery.

Métodos De Síntesis

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is typically synthesized through the reaction of 4-bromophenol and 3,4-dichlorobenzene sulfonyl chloride in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the resulting product is a white crystalline solid.

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent for the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In biochemistry, N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is used to study the structure and function of proteins and enzymes. It is also used in the study of enzyme kinetics, as well as in the synthesis of biologically active compounds.

Propiedades

IUPAC Name |

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURLQRRDONBYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306461 | |

| Record name | N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide | |

CAS RN |

1902-15-4 | |

| Record name | NSC176740 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)